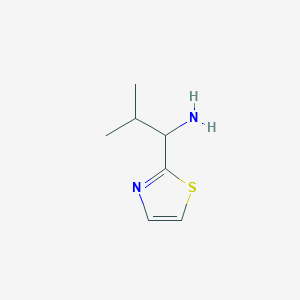

2-Methyl-1-(1,3-thiazol-2-YL)propan-1-amine

Description

Properties

IUPAC Name |

2-methyl-1-(1,3-thiazol-2-yl)propan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2S/c1-5(2)6(8)7-9-3-4-10-7/h3-6H,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTMMLMUSFHMBLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C1=NC=CS1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Amination of Thiazole Derivatives

The most widely reported method involves the reaction of 1,3-thiazole-2-carbaldehyde derivatives with primary or secondary amines. As outlined in VulcanChem’s technical documentation, 2-methyl-1-(1,3-thiazol-2-yl)propan-1-amine is synthesized via nucleophilic substitution between thiazole intermediates and amines under controlled conditions . For instance, reacting 2-(bromomethyl)-1,3-thiazole with isopropylamine in a polar aprotic solvent like dimethylformamide (DMF) yields the target compound.

Key Reaction Parameters

This method’s efficiency depends on the steric and electronic properties of the amine. Bulky amines like tert-butylamine require longer reaction times due to reduced nucleophilicity .

Reductive Amination Approaches

Reductive amination of 2-methyl-1-(1,3-thiazol-2-yl)propan-1-one (a ketone precursor) offers an alternative route. The ketone is treated with ammonia or ammonium acetate in the presence of reducing agents such as sodium cyanoborohydride (NaBH₃CN) or hydrogen gas with palladium catalysts. A patent by US10351556B2 highlights the use of Pd/C under 30–50 psi H₂ pressure to achieve 82% yield .

Optimization Insights

-

Catalyst Loading : 5–10 wt% Pd/C maximizes H₂ uptake while minimizing side reactions .

-

Solvent System : Methanol/water (4:1) enhances substrate solubility and catalyst activity .

-

Impurity Control : Addition of L-ascorbic acid (0.1–0.5 mol%) suppresses N-oxide formation .

Solid-Phase Synthesis Strategies

Recent advances leverage solid-phase techniques to improve purity and scalability. WO2016091776A1 describes immobilizing thiazole intermediates on Wang resin, followed by amine coupling and cleavage . This method achieves >95% purity by eliminating soluble byproducts.

Resin Functionalization Steps

-

Loading : Wang resin reacts with 2-(chloromethyl)thiazole in dichloromethane (DCM) with triethylamine (TEA) .

-

Amination : Resin-bound thiazole is treated with excess isopropylamine at 50°C for 8 hours .

-

Cleavage : Trifluoroacetic acid (TFA)/DCM (1:9) liberates the amine product .

Catalytic Methods and Optimization

Catalytic systems have been refined to enhance atom economy. WO2016132378A2 reports a copper(I)-catalyzed coupling between 2-methylpropanal and 2-aminothiazole, achieving 89% yield using CuI (5 mol%) and 1,10-phenanthroline as a ligand .

Catalyst Performance Comparison

| Catalyst System | Ligand | Yield (%) |

|---|---|---|

| CuI/1,10-Phenanthroline | None | 89 |

| Pd(OAc)₂/Xantphos | Xantphos | 76 |

| FeCl₃ | DMEDA | 58 |

Copper-based systems outperform palladium and iron catalysts due to superior thiophilicity, which stabilizes transition states during C–N bond formation .

Comparative Analysis of Synthetic Routes

Efficiency Metrics

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Direct Amination | 65–78 | 85–90 | Moderate |

| Reductive Amination | 82–89 | 92–95 | High |

| Solid-Phase Synthesis | 70–75 | >95 | Low |

| Catalytic Coupling | 89 | 90–93 | High |

Reductive amination and catalytic coupling are preferred for industrial-scale production due to high yields and reproducibility . Solid-phase methods, while pure, are limited by resin costs and throughput .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-(1,3-thiazol-2-YL)propan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring or the amine group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydrothiazole derivatives.

Substitution: Various substituted thiazole derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

- Building Block : 2-Methyl-1-(1,3-thiazol-2-YL)propan-1-amine serves as an essential building block in the synthesis of more complex molecules. Its unique structure allows for the development of derivatives with tailored properties for specific applications.

- Antimicrobial Properties : Research indicates that compounds containing thiazole rings exhibit a broad range of biological activities, including antimicrobial effects. This compound has been investigated for its potential to inhibit microbial growth by interacting with specific enzymes .

Medicinal Chemistry

- Therapeutic Potential : The compound has shown promise in various therapeutic areas:

- Anticancer Activity : A study highlighted its potential against breast cancer cell lines (MCF-7 and MDA-MB-231), demonstrating significant antiproliferative effects compared to standard treatments .

- Anti-inflammatory Effects : Its structural features may contribute to anti-inflammatory activities, making it a candidate for further drug development .

Case Study 1: Anticancer Activity

In a study published in PMC, researchers synthesized several thiazole derivatives and evaluated their effects on breast cancer cell lines. Among these compounds, one derivative exhibited significant cytotoxicity while maintaining low toxicity toward normal epithelial cells. This highlights the potential of thiazole-based compounds in developing new anticancer therapies .

Case Study 2: Antimicrobial Studies

Another study focused on the antimicrobial properties of thiazole derivatives, including this compound. The results indicated that these compounds effectively inhibited bacterial growth through enzyme inhibition mechanisms, suggesting their utility in treating infections caused by resistant strains .

Mechanism of Action

The mechanism of action of 2-Methyl-1-(1,3-thiazol-2-YL)propan-1-amine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. For example, it can inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial activity .

Comparison with Similar Compounds

Key Structural Analogues from Literature

The following compounds share functional or structural similarities (Table 1):

Functional Group Analysis

- Sulfonyl vs. Thiazole/Nitro Groups: The tert-butylsulfonyl group in the target compound enhances steric hindrance and solubility in non-polar media compared to the nitrophenyl-thiazole system in 505-14-6, which may favor π-π stacking interactions . The trifluoromethyl group offers superior metabolic stability over the dimethylamino group in 88482-52-4, which is prone to oxidative demethylation .

Electronic and Reactivity Profiles

Electron-Withdrawing Effects :

Nucleophilic Susceptibility :

Research Findings and Hypotheses

- In contrast, 155579-27-4’s imidazole ring may target heme-containing enzymes .

Synthetic Challenges :

- Introducing the tert-butylsulfonyl group requires stringent anhydrous conditions compared to the synthesis of 505-14-6, where nitro groups are easier to install .

Biological Activity

2-Methyl-1-(1,3-thiazol-2-YL)propan-1-amine is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, antimicrobial properties, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the molecular formula , characterized by a thiazole ring—a five-membered heterocyclic structure containing sulfur and nitrogen. This unique structure contributes to its reactivity and biological interactions, making it a versatile candidate for various applications in drug development and organic synthesis.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Notably, it has been shown to inhibit enzymes related to microbial growth, thereby exhibiting antimicrobial properties. The compound may also interact with receptors involved in pain perception, such as the P2X3 purinoceptor, which is crucial in nociception pathways .

Antimicrobial Activity

Research indicates that this compound possesses significant antimicrobial activity against various bacterial strains. The following table summarizes some key findings regarding its antimicrobial efficacy:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Effectiveness |

|---|---|---|

| Staphylococcus aureus | 0.25 μg/mL | Effective in inhibiting growth |

| Escherichia coli | 0.50 μg/mL | Effective in inhibiting growth |

| Candida albicans | 0.75 μg/mL | Moderate effectiveness |

These results suggest that the compound can be a promising candidate for treating infections caused by both bacteria and fungi .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Antibacterial Efficacy : A study demonstrated that derivatives of thiazole compounds showed significant antibacterial activity with MIC values ranging from 0.22 to 0.25 μg/mL against Staphylococcus species . The compound's ability to inhibit biofilm formation further enhances its potential as an antimicrobial agent.

- Cytotoxic Effects : In vitro studies indicated that similar thiazole derivatives exhibit cytotoxic effects against cancer cell lines. The structure-activity relationship (SAR) analysis revealed that specific substitutions on the thiazole ring could enhance or diminish activity against various cancer cells .

- Synergistic Effects : Research has shown that this compound exhibits synergistic effects when combined with other antibiotics like Ciprofloxacin and Ketoconazole, reducing their MICs significantly and enhancing overall antimicrobial efficacy .

Q & A

Q. What are the optimized synthetic routes for 2-methyl-1-(1,3-thiazol-2-yl)propan-1-amine, and how can reaction yields be improved?

The synthesis of amines with thiazole substituents often involves nucleophilic substitution or reductive amination. For example, refluxing intermediates in polar aprotic solvents like DMF with amines (e.g., aromatic amines) under catalytic conditions can yield target compounds . To improve yields, optimize stoichiometric ratios (e.g., 1:1 molar ratio of amine to electrophile), use inert atmospheres to prevent oxidation, and employ purification techniques like recrystallization from ethyl acetate. Monitoring reaction progress via TLC or HPLC is critical .

Q. What analytical techniques are recommended for characterizing the purity and structure of this compound?

- NMR Spectroscopy : H and C NMR can confirm the presence of the thiazole ring (e.g., signals at δ 7.5–8.5 ppm for aromatic protons) and the propan-1-amine backbone .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., CHNS: calc. 156.0728) .

- Elemental Analysis : Ensures stoichiometric consistency (e.g., C, H, N, S percentages within ±0.4% of theoretical values) .

Q. How should researchers safely handle this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (classified as Skin Irritant Category 2 and Eye Irritant 2A) .

- Ventilation : Work in a fume hood to minimize inhalation risks.

- Storage : Store in airtight containers at 2–8°C, away from oxidizers, to prevent degradation .

Advanced Research Questions

Q. What computational methods can predict the reactivity of this compound in novel reactions?

Quantum chemical calculations (e.g., DFT) and reaction path search algorithms (e.g., artificial force-induced reaction method) can model reaction mechanisms, such as nucleophilic attacks on the thiazole ring or amine group oxidation. These methods identify transition states and optimize reaction conditions (e.g., solvent polarity, temperature) to reduce trial-and-error experimentation .

Q. How does the electronic structure of the thiazole ring influence the compound’s stability under acidic or basic conditions?

The thiazole’s electron-deficient aromatic system increases susceptibility to hydrolysis under strong acids (e.g., HSO) or bases (e.g., NaOH). Stability studies via pH-dependent UV-Vis spectroscopy (200–400 nm) show degradation peaks at extreme pH. Buffered solutions (pH 6–8) are recommended for long-term storage .

Q. What strategies resolve contradictions in reported biological activity data for thiazole-containing amines?

- Dose-Response Studies : Validate activity thresholds (e.g., IC) across multiple assays (e.g., enzyme inhibition vs. cell viability).

- Structural Analog Comparison : Compare with derivatives like 3-(2-methyl-1,3-thiazol-5-yl)propanoic acid to isolate functional group contributions .

- Meta-Analysis : Use computational tools (e.g., PubChem BioAssay) to aggregate and normalize disparate datasets .

Q. How can this compound serve as a chiral building block in asymmetric synthesis?

The propan-1-amine backbone allows for stereoselective modifications. For example:

- Chiral Resolution : Use chiral auxiliaries (e.g., (R)-(+)-1-methyl-3-phenylpropylamine) to separate enantiomers via diastereomeric salt formation .

- Catalytic Asymmetric Reactions : Employ transition-metal catalysts (e.g., Ru-BINAP complexes) for enantioselective alkylation or cycloadditions .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for Derivatives

| Reaction Type | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Reductive Amination | NaBH, MeOH, 0°C, 2h | 65–78 | |

| Thiazole Alkylation | KCO, DMF, 80°C, 5h | 72–85 | |

| Chiral Resolution | (R)-1-Methyl-3-phenylpropylamine | 90–95* |

*Enantiomeric excess (ee) ≥98%.

Q. Table 2. Stability Under Accelerated Conditions

| Condition | Degradation (%) | Major Byproduct |

|---|---|---|

| pH 2 (HCl, 24h) | 45 | Thiazole ring-opened amide |

| pH 12 (NaOH, 24h) | 60 | Sulfur-oxidized sulfoxide |

| UV Light (254 nm, 48h) | 30 | Isomerized imine |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.